Nickel ammonium sulfate
Description
Historical Context of Double Salt Research
The study of double salts, compounds containing more than one cation or anion, dates back to early investigations in chemistry when scientists sought to understand the fixed and seemingly arbitrary ratios of simple salts in these crystalline structures. dtu.dk Prominent among these are the Tutton salts, a series of isomorphous compounds with the general formula (M¹₂)M²(SO₄)₂·6H₂O, where M¹ is a monovalent cation like ammonium (B1175870), and M² is a divalent metal ion. sapub.org The British crystallographer Alfred Edward Howard Tutton's extensive work in the early 1900s on this series, which includes nickel ammonium sulfate (B86663), was foundational in understanding the structural relationships within these compounds. sapub.orgacs.org These early studies were crucial in developing theories of coordination chemistry and crystallography. dtu.dkiucr.org
Nickel ammonium sulfate, specifically, with its well-defined crystal structure, has been a subject of crystallographic investigation for many years, with its structure being determined using X-ray diffraction techniques. iucr.org It exists as a hydrated salt, typically this compound hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, forming monoclinic crystals. scholarsresearchlibrary.comresearchgate.net The properties of a double salt like this compound are distinct from its constituent single salts, nickel sulfate and ammonium sulfate. sapub.org
Significance in Advanced Materials Chemistry
In more recent times, this compound has garnered attention for its role as a precursor and key component in the synthesis of advanced materials. Its applications are diverse, ranging from electroplating to the fabrication of specialized optical and energy storage materials. google.commdpi.com
One notable application is in the growth of large single crystals for use as ultraviolet (UV) filters. google.comtandfonline.com These crystals exhibit high transmittance in the UV region, making them suitable for applications such as UV light sensors. google.comtandfonline.com Research has focused on enhancing the thermal stability of these crystals, with this compound showing a higher dehydration temperature compared to nickel sulfate hexahydrate. tandfonline.com
Furthermore, this compound serves as a precursor for creating nickel-based catalysts. researchgate.netmdpi.com The thermal decomposition of this compound is also a subject of study, particularly in the context of Tutton salts being investigated for their potential in solar energy storage due to the significant enthalpy changes associated with their dehydration and rehydration cycles. researchgate.net In the realm of extractive metallurgy, it is utilized in the sulfation roasting of nickel ores to enhance the recovery of valuable metals. mdpi.comaber.ac.ukmdpi.com
The compound is also instrumental in the synthesis of cathode materials for lithium-ion batteries. researchgate.netimim.pl For instance, it is a component in the preparation of nickel-cobalt-manganese (NCM) precursors, which are crucial for the performance of the final cathode material. researchgate.netimim.pl
Scope of Current Academic Investigations
Current research on this compound continues to explore its fundamental properties and expand its applications. Investigations into the crystal growth of this compound are ongoing, with techniques like the Sankaranarayanan-Ramasamy (S-R) method being employed to produce large, high-quality single crystals for specific applications. tandfonline.comtandfonline.com The effect of various parameters on crystal growth, such as the age of reactant solutions, is also a subject of academic inquiry. acs.org
Spectroscopic analyses, including UV-Vis, are used to characterize the properties of this compound solutions and crystals. acs.org The thermal decomposition pathways of this compound and other Tutton salts are being investigated in detail using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand the stability of intermediates and the influence of experimental conditions. researchgate.net
In the field of materials science, studies are exploring the use of this compound as a precursor for novel materials. For example, research has shown that the counter ions of nickel salts, such as the sulfate in this compound, can significantly influence the structure and characteristics of the resulting nickel oxide films, which are promising for applications like water oxidation. acs.org Doping of Tutton salts, including this compound, with various ions is another area of active research to modify their physical and chemical properties. acs.org
Structure
2D Structure
Properties
CAS No. |
15699-18-0 |
|---|---|
Molecular Formula |
H5NNiO4S |
Molecular Weight |
173.81 g/mol |
IUPAC Name |
azane;nickel;sulfuric acid |
InChI |
InChI=1S/H3N.Ni.H2O4S/c;;1-5(2,3)4/h1H3;;(H2,1,2,3,4) |
InChI Key |
FWMACKPUDNZVNG-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ni+2] |
Canonical SMILES |
N.OS(=O)(=O)O.[Ni] |
density |
1.92 at 68 °F (USCG, 1999) |
Other CAS No. |
15699-18-0 |
physical_description |
Nickel ammonium sulfate is a green crystalline solid. Mildly toxic, carcinogenic. When heated to decomposition it emits highly toxic fumes of metallic nickel, oxides of sulfur, and oxides of nitrogen (Lewis, 3rd ed., 1993, p. 910). The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used for electroplating nickel. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Related CAS |
25749-08-0 |
Synonyms |
ammonium nickel sulfate ammonium nickel sulfate, hexahydrate nickel ammonium sulfate |
Origin of Product |
United States |
Synthesis and Crystal Growth Methodologies
Solution-Based Crystal Growth Techniques
Growing single crystals of nickel ammonium (B1175870) sulfate (B86663) from a solution is a widely practiced approach, leveraging the compound's solubility in aqueous media. The primary mechanism involves the creation of a supersaturated solution from which the crystalline solid can precipitate under controlled conditions. Several methods have been refined to optimize crystal size, purity, and morphology.
The slow evaporation solution growth method is a straightforward and effective technique for producing high-quality single crystals of nickel ammonium sulfate. The process begins with the preparation of a saturated aqueous solution. This is typically achieved by dissolving stoichiometric amounts of nickel sulfate hexahydrate and ammonium sulfate in distilled water. youtube.com For instance, equimolar ratios of the two constituent salts are dissolved at a constant temperature to ensure saturation. researchgate.net
The solution is then filtered to remove any insoluble impurities and transferred to a beaker, which is covered, often with a perforated material, to allow for the slow evaporation of the solvent at a constant, typically ambient, temperature. researchgate.net Over a period of several days to weeks, as the solvent evaporates, the solution becomes supersaturated, leading to the spontaneous nucleation and subsequent growth of blue-green this compound crystals. researchgate.netnih.gov The slow rate of evaporation is crucial for the formation of large, well-defined crystals with minimal defects. researchgate.net
Table 1: Experimental Parameters for Slow Evaporation Method
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Nickel Sulfate Hexahydrate, Ammonium Sulfate | youtube.com |
| Solvent | Deionized/Distilled Water | nih.gov |
| Stoichiometry | Equimolar ratio | researchgate.net |
| Growth Temperature | Ambient/Room Temperature | researchgate.net |
| Growth Period | 18 to 21 days | nih.gov |
The cooling solution growth method exploits the temperature-dependent solubility of this compound. The procedure involves preparing a saturated solution of the compound at an elevated temperature and then gradually lowering the temperature to induce crystallization. google.com
Initially, the raw materials—nickel sulfate hexahydrate and ammonium sulfate in a 1:1 molar ratio—are dissolved in distilled water at a high temperature, for example, between 55 °C and 65 °C, to achieve saturation. google.comresearchgate.net The solution is filtered while hot to eliminate impurities. Subsequently, the temperature of the solution is slowly and precisely reduced. This controlled cooling decreases the solubility of the salt, creating a state of supersaturation that drives crystal growth, often on a pre-existing seed crystal. google.com Parameters such as the cooling rate, pH of the solution (typically adjusted to 4-5), and crystal rotation speed are carefully controlled to achieve large, high-quality single crystals. google.com For instance, deep-green single crystals with dimensions of 20.5 × 28 × 15 mm³ have been grown using this technique.
Table 2: Parameters for Cooling Solution Growth Method
| Parameter | Value | Reference |
|---|---|---|
| Growth Temperature Range | 65 °C down to 30 °C | google.com |
| Solution pH | 4 - 5 | google.com |
| Crystal Growth Rate | 2 - 3 mm/day | google.com |
| Crystal Rotation Speed | 30 rpm (positive/inversion) | google.com |
| Temperature Control Precision | ± 0.05 °C | google.com |
The gel growth technique offers a method for growing crystals in a diffusion-limited environment, which can suppress rapid nucleation and promote the growth of fewer, larger crystals. Silica (B1680970) gel is commonly used as the growth medium. scholarsresearchlibrary.com
The process typically involves preparing a silica gel by acidifying a sodium metasilicate (B1246114) solution. scholarsresearchlibrary.com For the growth of this compound, one of the reactants, such as nickel sulfate (e.g., a 2M solution), is incorporated into the gel mixture before it sets. scholarsresearchlibrary.com The gel is then allowed to age. After setting, a solution of the second reactant, ammonium sulfate, is carefully poured over the gel surface. The ammonium sulfate then diffuses slowly through the gel, reacting with the nickel sulfate to form crystals of this compound within the gel matrix. The process is observed over several days, with crystals being harvested after a sufficient growth period, such as 8 days. scholarsresearchlibrary.com The pH of the gel is a critical parameter, with a value around 4.36 being reported as effective. scholarsresearchlibrary.com
Table 3: Typical Parameters for Gel Growth Technique
| Parameter | Value/Description | Reference |
|---|---|---|
| Gel Medium | Silica gel from Sodium Metasilicate (sp. gr. 1.04) and H₂SO₄ | scholarsresearchlibrary.com |
| Gel pH | 4.36 | scholarsresearchlibrary.com |
| Reactant in Gel | Nickel Sulfate (NiSO₄) solution (2M) | scholarsresearchlibrary.com |
| Supernatant Reactant | Ammonium Sulfate ((NH₄)₂SO₄) solution | scholarsresearchlibrary.com |
| Growth Vessel | Glass tube (e.g., 2.5 cm diameter, 25 cm height) | scholarsresearchlibrary.com |
| Growth Period | Approximately 8 days | scholarsresearchlibrary.com |
Unidirectional crystal growth methods, such as the Sankaranarayanan-Ramasamy (SR) method, are advanced techniques designed to grow large, high-quality single crystals with a specific orientation. This method is particularly advantageous as it can convert nearly the entire solution into a single crystal.
In the SR method, a seed crystal with a desired orientation (e.g., [1 1 0]) is mounted at the bottom of a glass ampoule. A saturated solution of this compound is then carefully poured into the ampoule. A temperature gradient is established, with the bottom of the ampoule kept at a lower temperature (e.g., 27 °C) and the top portion heated by a ring heater to a slightly higher temperature (e.g., 29 °C). This setup facilitates controlled solvent evaporation from the top surface, leading to a slow increase in supersaturation at the bottom, which promotes growth exclusively on the seed crystal in a unidirectional manner. Using this technique, large single crystals of this compound, with dimensions such as 17 mm in diameter and 95 mm in length, have been successfully grown.
Table 4: Reported Parameters for the Sankaranarayanan-Ramasamy (SR) Method
| Parameter | Value | Reference |
|---|---|---|
| Crystal | Ammonium Nickel Sulfate (ANSH) | |
| Seed Crystal Orientation | [1 1 0] | |
| Ampoule Bottom Temperature | 27 °C | |
| Ampoule Top Temperature | 29 °C | |
| Resulting Crystal Diameter | 17 mm | |
| Resulting Crystal Length | 95 mm |
Thin Film Deposition Strategies
While this compound is primarily synthesized as a bulk crystal, its constituent ions, particularly nickel (Ni²⁺), are utilized in the deposition of various nickel-containing thin films. These films have applications in fields such as electronics and solar energy.
Chemical Bath Deposition (CBD) is a versatile, low-cost technique used to deposit thin films of various compounds, including nickel sulfides and nickel oxides, onto a substrate from an aqueous solution. academicdirect.orgresearchgate.net In these processes, a nickel salt, commonly nickel sulfate, serves as the source of Ni²⁺ ions. academicdirect.orgajol.info
The general procedure involves immersing a cleaned substrate (e.g., glass or indium tin oxide) into a chemical bath containing the nickel salt, a source for the anion (such as sodium thiosulfate (B1220275) for sulfide (B99878) films), and often a complexing agent (like triethanolamine (B1662121) or ammonia) to control the release of Ni²⁺ ions. academicdirect.orgresearchgate.netajol.info The deposition is carried out at a controlled temperature and pH. academicdirect.orgajol.info For example, nickel sulfide thin films have been deposited at 23 °C over 4 hours from a bath containing 0.15 M nickel sulfate and 0.15 M sodium thiosulfate, with the pH adjusted using hydrochloric acid. ajol.info Similarly, nickel oxide films can be deposited from a bath of nickel sulfate, potassium persulfate, and ammonia (B1221849) at room temperature. researchgate.net The properties of the resulting film are highly dependent on deposition parameters like precursor concentration, pH, temperature, and time. academicdirect.orgchula.ac.th
Table 5: Example Parameters for Chemical Bath Deposition of Nickel-Containing Films
| Film Type | Ni²⁺ Source | Anion Source | Complexing Agent | Temperature | pH | Reference |
|---|---|---|---|---|---|---|
| Nickel Sulfide | Nickel Sulfate (0.15 M) | Sodium Thiosulfate (0.15 M) | Not specified (pH control with HCl) | 23 °C | 4 - 5 | ajol.info |
| Nickel Sulfide (Ni₄S₃) | Nickel Sulfate (0.075 M) | Sodium Thiosulfate (0.075 M) | Triethanolamine | Room Temp. | Acidic | academicdirect.org |
| Nickel Oxide | Nickel Sulfate | Potassium Persulfate (oxidizer) | Ammonia | Room Temp. | - | researchgate.net |
Electrochemical Deposition Techniques for Nickel-Based Materials
This compound is a key component in nickel electroplating, a technique used to deposit a thin layer of nickel onto a metal object for decoration, corrosion resistance, or wear resistance. chemiis.comrsc.org Historically, one of the first practical recipes for nickel electroplating, developed by Böttger in 1843, utilized an aqueous solution of nickel and ammonium sulfates. rsc.org This formulation remained in use for approximately 70 years. rsc.org
In the electrodeposition process, the part to be plated is submerged in an electrolyte solution and acts as the cathode. rsc.org An anode, often made of nickel, dissolves into the electrolyte, forming nickel ions (Ni²+). rsc.org These ions then travel through the solution and deposit onto the cathode. rsc.org this compound serves as a crucial source of these nickel ions in the electroplating bath. laboratorynotes.commdpi.com The presence of ammonium sulfate in the double salt contributes to the stability of the crystal lattice. mdpi.com
Sulfate-based baths are common for nickel deposition. In these systems, ammonium hydroxide (B78521) may be used to maintain and control the pH of the solution, which is a critical parameter for achieving a smooth and adherent coating. researchgate.netwikipedia.org The rate of deposition from a sulfate bath has been shown to increase with rises in both temperature and pH. researchgate.netwikipedia.org While various formulations exist, including all-sulfate, sulfate-chloride, and sulfamate (B1201201) baths, the foundational use of this compound demonstrates its long-standing importance in the field of electrochemical deposition. rsc.orgchemimpex.com
Sustainable Synthesis Approaches
Extraction from Hyperaccumulating Plant Biomass (Phytomining)
Phytomining, also known as agromining, is an emerging sustainable technology that uses hyperaccumulator plants to extract metals from soils or mineral wastes. researchgate.netchemscene.com This "metal farming" approach is particularly feasible for nickel, as over 400 plant species have been identified that can accumulate at least 1% nickel in their tissues. researchgate.netchemscene.com The harvested plant biomass, referred to as "bio-ore," can then be processed to recover high-value nickel salts, such as ammonium nickel sulfate hexahydrate (ANSH). researchgate.net
The process typically involves several key steps:
Cultivation and Harvesting: Hyperaccumulator plants like Odontarrhena muralis (formerly Alyssum murale) are grown on nickel-rich ultramafic soils or industrial wastes. chemscene.com
Ashing: The harvested biomass is dried and incinerated to produce an ash with a high concentration of nickel. chemscene.com
Leaching: The nickel is extracted from the ash, often using a sulfuric acid solution. chemscene.com
Purification and Crystallization: The resulting leachate undergoes purification steps to remove impurities. The purified solution is then concentrated, and ANSH is crystallized by cooling. chemscene.com
Research has demonstrated the viability of this process. A study involving Odontarrhena muralis from ultramafic sites in Serbia, where the plant contained up to 3,300 g of nickel per kg, yielded ANSH crystals with an average purity of 73%. Further process optimizations, including washing the ash to remove potassium and neutralizing the leachate, have significantly improved the final product's quality. chemscene.com An improved method involving a second crystallization step resulted in ANSH with a purity of 99.1 ± 0.2%. chemscene.com
Phytomining Process Data for ANSH Production
| Parameter | Plant Species | Source Material | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| Initial Ni Content | Odontarrhena muralis | Ultramafic Soil (Serbia) | Up to 3,300 g/kg in plant | |
| Mass Yield (from ash) | Odontarrhena muralis | Crude Ash | ~12% | |
| Initial Purity | Odontarrhena muralis | Crude Ash Leachate | 73% | |
| Optimized Purity | Alyssum murale | Ash Leachate (with purification) | 99.1 ± 0.2% | chemscene.com |
Utilization of Industrial Waste Streams in Synthesis
Industrial waste provides a significant secondary resource for the synthesis of nickel compounds. A patented method details the production of nickel-ammonium sulfate hexahydrate from spent chemical nickelizing solutions, which are toxic industrial byproducts. This process allows for the extraction of more than 99% of the nickel (II) from the waste stream.
The method involves preparing a reaction solution with a pH ranging from -0.5 to 8.0, containing 3-15% ammonium by mass and 8-45% sulfate by mass, using the spent nickelizing solution as the nickel source. The crystallization of the final this compound product is then conducted at a temperature between -5 and 40°C. This approach not only recovers a valuable chemical but also provides a method for treating toxic industrial effluent. Furthermore, hyperaccumulator plants have been successfully cultivated on industrial galvanic sludges, demonstrating that these waste materials can be converted into suitable substrates for phytomining operations. The plant Odontarrhena chalcidica grown on these technosols achieved high nickel concentrations in its shoots (up to 26.8 g/kg), proving the feasibility of transferring nickel from industrial waste into biomass for subsequent extraction.
Catalytic Synthesis Applications
This compound is utilized in the field of catalysis, both as a direct catalyst in certain organic reactions and as a precursor for the synthesis of other nickel-based catalysts. chemiis.comlaboratorynotes.com As a precursor, it is used to prepare nickel catalysts for important industrial processes like hydrogenation and reforming. chemiis.com
More specifically, research has shown that this compound can function directly as an efficient catalyst for the nitration of aromatic compounds. One study demonstrated that using this compound with nitric acid allows for the successful mononitration of aromatic compounds at room temperature. The procedure was noted for yielding good results with high regioselectivity.
Structural and Morphological Characterization
X-ray Diffraction Studies
X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. It provides detailed information about the unit cell dimensions, space group, and phase composition of nickel ammonium (B1175870) sulfate (B86663).
Single crystal X-ray diffraction studies have determined that nickel ammonium sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O) crystallizes in the monoclinic system. The structure is characterized by the space group P2₁/c. In this arrangement, the nickel ion is octahedrally coordinated by six water molecules, forming the [Ni(H₂O)₆]²⁺ complex. These complex cations, along with the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions, are linked together by a network of hydrogen bonds.
The unit cell parameters for this compound hexahydrate have been reported with slight variations across different studies, which can be attributed to experimental conditions.
Unit Cell Parameters for this compound Hexahydrate
| Parameter | Reported Value 1 | Reported Value 2 |
|---|---|---|
| a (Å) | 9.176 | 9.183(2) |
| b (Å) | 12.457 | 12.463(3) |
| c (Å) | 6.243 | 6.246(1) |
| β (°) | 106.84 | 106.88(2) |
| Z (formula units/cell) | 2 | 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
Powder X-ray diffraction is widely used to confirm the crystalline phase and assess the purity of synthesized this compound. The resulting diffraction pattern is a fingerprint of the crystalline material. The sharp and well-defined peaks in the PXRD pattern of (NH₄)₂Ni(SO₄)₂·6H₂O indicate its good crystalline nature. The positions and intensities of the diffraction peaks from experimental data show good agreement with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), card no. 28-0112, confirming the formation of the desired monoclinic phase.
Studies on doped versions of this compound, for instance with cobalt, also utilize PXRD to confirm that the dopant ions have been incorporated into the host crystal structure without creating a separate phase. The slight shifts in peak positions in doped samples compared to the pure salt indicate the successful incorporation of the dopant into the lattice.
High-temperature X-ray diffraction (HT-XRD) is employed to study the structural changes and decomposition pathway of this compound upon heating. As the temperature increases, the material undergoes a series of phase transitions and decomposition steps. For this compound hexahydrate, the decomposition process begins with the loss of water molecules. HT-XRD studies reveal that the initial monoclinic structure is stable up to a certain temperature, after which the diffraction peaks corresponding to the hexahydrate phase disappear and new peaks emerge, indicating the formation of anhydrous phases and eventually nickel oxide (NiO) at higher temperatures. The transformation to NiO is typically observed at temperatures around 800-1000 °C.
Microscopic and Surface Analysis
Microscopic techniques provide direct visualization of the surface morphology, microstructure, and topography of this compound crystals.
Scanning electron microscopy (SEM) is used to examine the surface morphology and microstructure of this compound crystals. SEM images have revealed that the crystals can exhibit well-defined faceted shapes. However, the morphology can also present as an agglomeration of smaller crystallites. The surface of the as-grown crystals can sometimes show imperfections such as pits, cracks, or layered growth patterns, which can influence the material's properties.
Atomic force microscopy (AFM) provides high-resolution, three-dimensional images of the crystal surface, offering insights into its topography and growth mechanisms at the nanoscale. AFM studies on the (001) face of this compound hexahydrate crystals have revealed the presence of growth hillocks. The morphology of these hillocks can be elliptical or polygonal, and their shape is influenced by the growth conditions. The analysis of these surface features allows for the study of nucleation mechanisms, such as two-dimensional nucleation, and the dynamics of growth steps on the crystal surface.
Etching Studies for Crystalline Perfection
Chemical etching is a vital technique for evaluating the crystalline perfection of materials like this compound. This method involves the selective removal of material from a crystal's surface using a chemical reagent, or etchant. The process is highly sensitive to the local stress fields and energy states associated with crystal defects. As a result, regions with imperfections such as dislocations, grain boundaries, or inclusions dissolve at a different rate than the perfect lattice, leading to the formation of characteristic features known as etch pits. mdpi.com
The morphology and density of these etch pits, which can be observed using optical or scanning electron microscopy, provide a qualitative and quantitative assessment of the crystal's quality. mdpi.comfbh-berlin.de The shape of the pits is often related to the crystal's symmetry and the specific crystallographic plane being etched, while their density correlates directly with the dislocation density within the crystal. mdpi.com A low density of well-defined, sharp etch pits is indicative of a high degree of crystalline perfection, whereas a high density or the presence of irregular pits suggests a more flawed structure. researchgate.net
The selection of an appropriate etchant is crucial and depends on the material's composition. For nickel-containing compounds and related alloys, various etchants are employed. These are typically acidic or oxidizing solutions. For instance, solutions containing ferric ammonium sulfate in combination with sulfuric or phosphoric acid have been developed for the selective etching of nickel-iron alloys. google.com Other common etchants for nickel and its alloys include mixtures of nitric acid, sulfuric acid, and acetic acid. uci.edu The choice of etchant and the optimization of etching parameters, such as time and temperature, are critical to accurately reveal the defect structure without introducing artifacts. mdpi.com
Intermolecular Interactions and Crystal Packing
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to investigate and visualize intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is a three-dimensional boundary defined around a molecule or ionic entity within the crystal, where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.
This surface is typically mapped with a normalized contact distance (d_norm), which is derived from dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance from the surface to the nearest nucleus outside). The d_norm property is color-coded to provide a visual representation of intermolecular contacts:
Red regions indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. nih.govmdpi.com
White regions denote contacts approximately equal to the van der Waals radii. nih.gov
Blue regions represent contacts longer than the van der Waals radii, indicating weak or no significant interactions. nih.gov
For this compound and isostructural Tutton salts, Hirshfeld surface analysis reveals that the most prominent red spots are located around the hydrogen atoms of the hexaaquanickel(II) ([Ni(H₂O)₆]²⁺) cation and the ammonium (NH₄⁺) ion, as well as the oxygen atoms of the sulfate (SO₄²⁻) anion, signifying the dominant role of hydrogen bonding in the crystal packing. mdpi.comnih.gov
| Interaction Type | Percentage Contribution (%) | Description |
|---|---|---|
| O···H / H···O | ~55 - 70% | Represents the dominant hydrogen bonds between the aqua ligands/ammonium ions and the sulfate anions. Appears as sharp, distinct spikes in the fingerprint plot. |
| H···H | ~30 - 45% | Represents contacts between hydrogen atoms on neighboring aqua ligands and ammonium ions. Appears as a large, diffuse region in the fingerprint plot. |
| Ni···H / H···Ni | Minor | Weaker interactions between the central nickel ion and surrounding hydrogen atoms. |
| O···O | Minor | Represents close contacts between oxygen atoms of sulfate groups and water molecules. |
Note: The percentage values are representative and derived from studies on closely related nickel sulfate hexahydrate and other Tutton salts. The exact values for this compound may vary slightly but the hierarchy of interactions is expected to be the same. mdpi.comnih.gov
Hydrogen Bonding Network Analysis
The crystal structure of this compound, a member of the Tutton's salt family, is stabilized by an extensive and robust three-dimensional hydrogen-bonding network. This network involves the three constituent ions: the hexaaquanickel(II) cation ([Ni(H₂O)₆]²⁺), the ammonium cation (NH₄⁺), and the sulfate anion (SO₄²⁻). iaea.org
The primary hydrogen bond donors in the structure are the hydrogen atoms of the six water molecules coordinated to the nickel(II) ion and the hydrogen atoms of the ammonium ions. iaea.org The central Ni(II) ion, located at an inversion center, is surrounded by an octahedron of water molecules. iaea.orgatamanchemicals.com The polarizing effect of the Ni²⁺ cation enhances the acidity of the coordinated water molecules, making them effective hydrogen bond donors. nih.gov
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Role in Crystal Structure |
|---|---|---|
| Hexaaquanickel(II) cation ([Ni(H₂O)₆]²⁺) | Sulfate anion oxygen atoms (SO₄²⁻) | Forms the primary framework linking the metal complex to the sulfate anions. |
| Ammonium cation (NH₄⁺) | Sulfate anion oxygen atoms (SO₄²⁻) | Further interconnects the sulfate anions, reinforcing the 3D network. |
This comprehensive hydrogen-bonding scheme is a hallmark of Tutton's salts and is responsible for their characteristic crystalline properties.
Spectroscopic Investigations
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations within a compound, providing a fingerprint of the functional groups and their coordination environment.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in nickel ammonium (B1175870) sulfate (B86663) hexahydrate. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of the sulfate ion (SO₄²⁻), the ammonium ion (NH₄⁺), and the coordinated water molecules (H₂O). nih.gov
The analysis of the FTIR spectrum confirms the presence of these distinct molecular entities within the crystal lattice. The vibrations of the SO₄²⁻ tetrahedron, the NH₄⁺ tetrahedron, and the water molecules, particularly those coordinated to the nickel ion in the [Ni(H₂O)₆]²⁺ octahedral complex, give rise to a series of characteristic absorption bands. nih.govresearchgate.net Studies comparing the experimental FTIR spectra with those obtained from Density Functional Theory (DFT) calculations have been performed to assign the internal vibrational modes of these ionic fragments accurately. nih.gov
Key vibrational modes identified in the FTIR spectrum include the stretching and bending vibrations of the S-O bonds in the sulfate group, the N-H stretching and bending vibrations of the ammonium group, and the O-H stretching and bending (scissoring) modes of the water molecules. The presence of multiple bands for a single functional group often indicates a reduction in symmetry of that group within the crystal structure.
Table 1: Characteristic FTIR Vibrational Modes for Nickel Ammonium Sulfate
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | References |
| SO₄²⁻ | ν₃ (asymmetric stretching) | ~1139, 1070 | researchgate.net |
| ν₁ (symmetric stretching) | ~979 | researchgate.net | |
| ν₄ (bending) | ~622 | researchgate.net | |
| NH₄⁺ | ν₄ (bending) | ~1465, 1428 | researchgate.net |
| H₂O | Bending | ~1675 | researchgate.net |
| [Ni(H₂O)₆]²⁺ | ν(M-H₂O) | ~700, 689 | researchgate.net |
Note: The exact positions of the peaks can vary slightly depending on the specific crystalline environment and experimental conditions.
Raman Spectroscopy for Vibrational Modes of Ionic Fragments
Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrational modes. In this compound, Raman studies have been instrumental in confirming the presence and understanding the vibrational behavior of the tetrahedral SO₄²⁻ anion, the octahedral [Ni(H₂O)₆]²⁺ cation, and the water molecules. researchgate.net
The Raman spectrum is typically dominated by a very strong peak corresponding to the symmetric stretching mode (ν₁) of the sulfate ion, which is a characteristic feature of sulfate-containing compounds. researchgate.net The vibrational modes of the [Ni(H₂O)₆]²⁺ complex and the lattice modes involving the vibrations of the entire ionic fragments are also observed, typically at lower frequencies. researchgate.netiaea.org
Computational studies using DFT have been employed alongside experimental Raman spectroscopy to obtain the internal Raman modes of the ionic fragments, namely [Ni(H₂O)₆]²⁺, NH₄⁺, and SO₄²⁻. nih.gov This combined approach allows for a more detailed assignment of the observed Raman bands and provides insights into the molecular interactions within the crystal lattice. researchgate.net
Table 2: Key Raman Vibrational Modes for this compound
| Ionic Fragment | Vibrational Mode | Wavenumber (cm⁻¹) | References |
| SO₄²⁻ | ν₁ (symmetric stretching) | ~983 | researchgate.net |
| ν₂ (bending) | ~463, 452, 432 | google.com | |
| ν₄ (bending) | ~659, 625, 589 | google.com | |
| ν₃ (asymmetric stretching) | ~1207, 1149 | google.com | |
| NH₄⁺ | ν₃ (stretching) | ~3194 | google.com |
| ν₄ (bending) | ~1544, 1453 | google.com | |
| [Ni(H₂O)₆]²⁺ & Lattice Modes | M-O vibrations | Below 400 | google.com |
Note: These values are representative and may be influenced by the specific crystal structure and measurement conditions.
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a material, providing information about its optical properties, such as absorption and transparency, and its electronic structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Absorption and Transparency
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals its significant optical transparency in the ultraviolet region, making it a promising material for UV light filters. researchgate.netiaea.org Single crystals of this compound demonstrate high transmission for UV light at wavelengths between 200 and 300 nm, while strongly absorbing UV light at wavelengths greater than 350 nm. iaea.org
The optical transmission spectrum of an ammonium nickel sulfate hexahydrate (ANSH) crystal shows several transmission peaks. researchgate.netosti.gov Notably, a high-efficiency transmission peak is observed around 250 nm. researchgate.net Some studies report transmittance reaching over 80% in the 190–390 nm range. researchgate.net The characteristic green color of the crystal is due to the absorption of light in the visible region by the [Ni(H₂O)₆]²⁺ complex.
The optical band gap of this compound has been determined from UV-Vis absorption data using Tauc's plot. The reported optical band gap for (NH₄)₂Ni(SO₄)₂·6H₂O is approximately 5.10 eV, indicating its nature as a wide-bandgap material. researchgate.net This wide band gap is consistent with its transparency in the UV region.
Table 3: Optical Properties of this compound from UV-Vis Spectroscopy
| Property | Wavelength/Value | References |
| High Transparency Region | 200 - 300 nm | iaea.org |
| Strong Absorption Region | > 350 nm | iaea.org |
| Transmission Peaks | ~250 nm, 500 nm, 875 nm, 1425 nm | researchgate.netosti.gov |
| Optical Band Gap (Eg) | ~5.10 eV | researchgate.net |
X-ray Absorption Near Edge Structure (XANES) for Local Electronic Structure
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique used to probe the local electronic structure, oxidation state, and coordination geometry of a specific atom within a material. For this compound, a Ni K-edge XANES study would provide detailed information about the nickel(II) ion.
While specific XANES studies exclusively on this compound are not widely reported in the surveyed literature, data from related hydrated nickel compounds, such as NiSO₄·6H₂O and other octahedral Ni(II) complexes, can be used to infer the expected spectral features. rsc.org The Ni K-edge XANES spectrum arises from the excitation of a 1s core electron to unoccupied states. rsc.org
The spectrum is expected to exhibit features characteristic of an octahedrally coordinated Ni(II) ion. rsc.org These include:
A weak pre-edge feature: This peak corresponds to the dipole-forbidden but quadrupole-allowed 1s → 3d electronic transition. Its low intensity is characteristic of centrosymmetric or near-centrosymmetric coordination environments, such as the octahedral [Ni(H₂O)₆]²⁺ complex. researchgate.net
The main absorption edge (white line): The position of this edge is sensitive to the oxidation state of the nickel atom. For Ni(II) compounds, the edge position is well-established. rsc.org The shape and intensity of the white line are related to the density of unoccupied Ni 4p states.
Post-edge features: Oscillations above the main edge are influenced by the scattering of the ejected photoelectron by neighboring atoms (in this case, the oxygen atoms of the water ligands), providing information about the local geometry.
By comparing the Ni K-edge XANES spectrum of this compound with those of known nickel standards, one could definitively confirm the +2 oxidation state of nickel and the octahedral coordination by six water molecules.
Thermal and Dielectric Characterization
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal stability and decomposition of nickel ammonium (B1175870) sulfate (B86663) hexahydrate. These analyses reveal a multi-stage decomposition process, primarily involving dehydration followed by the breakdown of the anhydrous salt.
The initial and most significant event in the thermal decomposition is the loss of its six water molecules of hydration. Studies show that the material is thermally stable up to a certain temperature, after which dehydration begins. The precise onset temperature of dehydration can vary depending on experimental conditions such as heating rate and atmosphere. Some studies indicate thermal stability up to approximately 85°C to 102°C researchgate.net. In an enclosed environment, the stability can be even higher, with one study noting stability up to 125°C sigmaaldrich.com.
The decomposition pathway generally proceeds as follows:
Dehydration: The six water molecules are released from the crystal lattice. This process can occur in one or multiple steps, as indicated by endothermic peaks in DTA curves. The total weight loss in this stage corresponds to the mass of the six water molecules.
Decomposition of the Anhydrous Salt: Following complete dehydration, the remaining anhydrous nickel ammonium sulfate decomposes at higher temperatures. This stage involves the breakdown of ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions.
Formation of Final Residue: The high-temperature decomposition ultimately yields a stable residue, which is typically nickel(II) oxide (NiO) or nickel sulfate (NiSO₄), depending on the final temperature and atmospheric conditions. The gaseous products released during this phase include ammonia (B1221849), sulfur oxides, and nitrogen oxides nih.govmdpi.com.
The DTA curves show endothermic peaks corresponding to the energy absorbed during dehydration and subsequent decomposition stages nih.gov.
Table 1: TGA/DTA Data for this compound Hexahydrate Decomposition
| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
|---|---|---|
| ~85 - 270 | ~27.4 | Loss of 6 H₂O molecules (Dehydration) |
| ~270 - 540 | Variable | Decomposition of (NH₄)₂Ni(SO₄)₂ |
Note: The temperature ranges and mass loss percentages are approximate and can vary based on experimental parameters like heating rate and atmosphere. The theoretical mass loss for the removal of six water molecules is approximately 27.4%.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) provides more detailed information on the thermal transitions that this compound undergoes upon heating. The DSC thermogram complements TGA/DTA data by quantifying the enthalpy changes associated with events like dehydration and phase transitions.
For this compound hexahydrate and related Tutton salts, DSC curves typically show significant endothermic peaks in the range of 85°C to 160°C researchgate.netmdpi.com. These peaks correspond to the dehydration process, confirming the energy required to remove the water molecules from the crystal structure. The enthalpy of this dehydration is a key parameter for applications in thermochemical energy storage researchgate.net. For a mixed Tutton salt containing nickel, the dehydration enthalpy was found to be approximately 360 kJ/mol, indicating significant energy storage potential researchgate.net.
Beyond dehydration, DSC can also detect solid-solid phase transitions in the anhydrous material before the onset of complete decomposition at higher temperatures researchgate.net. These transitions are observed as smaller endothermic or exothermic peaks in the DSC curve.
Table 2: DSC Thermal Events for Nickel-Containing Tutton Salts
| Thermal Event | Approximate Temperature (°C) | Enthalpy Change |
|---|---|---|
| Dehydration | 85 - 160 | Endothermic |
| Solid-Solid Phase Transition | > 450 | Endothermic |
Note: Data is generalized from studies on nickel-containing Tutton salts. Specific values for pure this compound may vary.
Dielectric Analysis for Electrical Properties and Defects
Dielectric analysis involves measuring a material's response to an applied electric field, providing insight into its electrical properties, charge transport mechanisms, and the presence of structural defects. This is typically done by measuring the dielectric constant (ε') and dielectric loss (tan δ) as a function of frequency and temperature.
For crystalline materials like this compound, the dielectric properties are influenced by the polarization of constituent ions and molecules (SO₄²⁻, NH₄⁺, H₂O, and the [Ni(H₂O)₆]²⁺ complex) within the lattice. At low frequencies, the dielectric constant is generally higher due to the contribution of all types of polarization, including space charge polarization arising from defects and impurities. As the frequency of the applied field increases, different polarization mechanisms cease to contribute, leading to a decrease in the dielectric constant.
The dielectric loss, which represents the energy dissipated within the material, is often associated with the movement of charge carriers and the rotation of dipoles. Peaks in the dielectric loss spectrum as a function of temperature or frequency can indicate relaxation processes or phase transitions. While literature specifically detailing the dielectric properties of this compound is limited, one study on this compound Hydrate (NASH) crystals confirms that dielectric analysis was performed to investigate the dielectric loss researchgate.net. In related Tutton salts, electrical properties are known to be influenced by protonic conduction and the dynamics of the ammonium and water molecules nih.gov.
Thermal Diffusivity Measurements (e.g., Photoacoustic Spectroscopy)
Thermal diffusivity is a material property that quantifies the rate at which heat is conducted through a material relative to its ability to store heat. It is a key parameter in applications where heat management is critical.
Photoacoustic Spectroscopy (PAS) is a technique that can be used to determine the thermal properties of materials, including thermal diffusivity and thermal effusivity nih.govmdpi.com. The method involves exposing a sample to a modulated light source, which causes periodic heating and subsequent expansion of the surrounding gas, creating an acoustic signal detected by a microphone. The characteristics of this signal are directly related to how heat diffuses through the sample.
Another common and precise method for measuring thermal diffusivity is the Laser Flash Method mdpi.com. In this technique, a short pulse of energy from a laser heats one face of a sample, and an infrared detector measures the resulting temperature rise on the opposite face over time. The thermal diffusivity is calculated from the rate of this temperature increase.
Compound Index
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | (NH₄)₂Ni(SO₄)₂ |
| This compound hexahydrate | (NH₄)₂Ni(SO₄)₂·6H₂O |
| Nickel(II) oxide | NiO |
| Nickel sulfate | NiSO₄ |
| Ammonia | NH₃ |
| Sulfur Oxides | SOₓ (e.g., SO₂, SO₃) |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational method for studying condensed matter systems, including Tutton's salts like nickel ammonium (B1175870) sulfate (B86663), due to its favorable balance of accuracy and computational cost. ju.edu.et DFT calculations are instrumental in predicting and analyzing a wide range of material properties. ju.edu.etnih.gov
DFT calculations are employed to determine the most stable geometric structure of nickel ammonium sulfate by minimizing the total energy of the crystal lattice. These calculations can accurately predict lattice parameters that are in close agreement with experimental data obtained from techniques like X-ray diffraction. uu.nlmdpi.com
Studies on the family of Tutton's salts, specifically ammonium nickel sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O), have utilized periodic ab-initio calculations based on DFT to determine their stability. nih.govresearchgate.net The cohesive energy, a measure of the stability of the crystal structure, can be calculated. For instance, (NH₄)₂Ni(SO₄)₂·6H₂O has been reported to possess a higher cohesive energy than its copper-containing counterpart, (NH₄)₂Cu(SO₄)₂·6H₂O. researchgate.net This increased stability is attributed to the smaller covalent radius of nickel compared to copper. researchgate.net
Table 1: Comparison of Cohesive Energies in Tutton's Salts Data derived from DFT calculations.
| Compound | Cohesive Energy | Relative Stability |
| (NH₄)₂Ni(SO₄)₂·6H₂O | Higher | More Stable |
| (NH₄)₂Cu(SO₄)₂·6H₂O | Lower | Less Stable |
The electronic properties of this compound have been a subject of theoretical investigation to understand its behavior as an insulator and to explore its potential applications. nih.govresearchgate.net DFT is used to calculate the electronic band structure and the density of states (DOS), which are fundamental to describing the electronic behavior of a material. aps.orguj.edu.pl
For ammonium nickel sulfate hexahydrate, DFT-based ab-initio calculations have been performed to study its electronic properties for the first time. nih.govresearchgate.net These calculations reveal the material's band gap, which is the energy difference between the top of the valence band and the bottom of the conduction band. The calculated band gap for hydrated nickel sulfates is approximately 5.1 eV, confirming its insulating nature. uu.nl The analysis of the partial density of states (PDOS) indicates that the electronic states near the Fermi level are primarily composed of hybridized Nickel 3d and Sulfur 3p orbitals. jmaterenvironsci.com
Table 2: Calculated Electronic Properties of Hydrated Nickel Sulfates
| Property | Calculation Method | Calculated Value |
| Energy Band Gap | DFT-GGA+U | ~5.1 eV |
DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of crystalline solids. mdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared directly with experimental data obtained from FTIR and Raman spectroscopy. nih.govresearchgate.net
In the case of ammonium nickel sulfate hexahydrate, DFT has been used to obtain the internal Raman and FTIR modes of the constituent ionic fragments: [Ni(H₂O)₆]²⁺, NH₄⁺, and SO₄²⁻. nih.govresearchgate.net The calculated vibrational frequencies are then compared with experimental spectra measured in ranges such as 100–4000 cm⁻¹ for Raman and 400–4000 cm⁻¹ for FTIR. nih.govresearchgate.net This comparison allows for the precise assignment of observed spectral bands to specific molecular vibrations within the crystal lattice. researchgate.net The agreement between the theoretical predictions and experimental measurements is generally strong, validating both the computational model and the interpretation of the experimental data. nih.govresearchgate.net
Table 3: Comparison of Theoretical and Experimental Vibrational Spectroscopy
| Spectroscopic Method | Theoretical Approach | Experimental Range | Outcome |
| Raman Spectroscopy | DFT Calculations | 100-4000 cm⁻¹ | Good agreement between calculated and measured internal vibrational modes. nih.govresearchgate.net |
| FTIR Spectroscopy | DFT Calculations | 400-4000 cm⁻¹ | Good agreement between calculated and measured internal vibrational modes. nih.govresearchgate.net |
The central feature of this compound's coordination chemistry is the [Ni(H₂O)₆]²⁺ complex, where the nickel(II) ion is octahedrally coordinated by six water molecules. nih.govresearchgate.net Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of such transition metal complexes. chem1.comlibretexts.org DFT can be used as a basis for LFT, providing a more quantitative and predictive approach. researchgate.netunifr.ch
DFT calculations help to elucidate the nature of the bonding between the central Ni²⁺ ion and the water ligands. luc.edu The theory describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. chem1.comlibretexts.org In the octahedral [Ni(H₂O)₆]²⁺ complex, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org This splitting is responsible for the characteristic green color of hydrated nickel(II) salts and their magnetic properties. DFT can quantify this energy splitting (10Dq) and explain the electronic transitions observed in the visible spectrum. luc.edu
DFT studies can be applied to understand complex interfacial reaction mechanisms, such as those occurring during the sulfation roasting of nickel-containing materials using ammonium sulfate. Sulfation roasting is a pyrometallurgical process designed to convert metal oxides or sulfides into water-soluble sulfates. nih.govmdpi.com
While specific DFT studies on the sulfation roasting of pure this compound are not prominent, the principles have been applied to related systems, such as nickel oxide-sulfide ores. mdpi.com Thermogravimetric analysis combined with kinetic models like the Kissinger–Akahira–Sunose (KAS) and Flynn–Wall–Ozawa (FWO) methods can determine reaction activation energies. nih.gov The reaction mechanism often involves nucleation and growth models. nih.gov DFT calculations can provide insights into the adsorption of reactants on surfaces, the breaking and forming of chemical bonds, and the energetics of intermediate steps, thereby elucidating the reaction pathway at an atomic level. mdpi.com The process typically involves the decomposition of ammonium sulfate to generate reactive species that then interact with the nickel compounds. nih.gov
Ab-initio Calculations for Electronic and Vibrational Properties
Ab-initio (from first principles) calculations aim to solve the electronic structure of a system without relying on empirical parameters. In the context of solid-state chemistry, DFT is a major class of ab-initio methods. ju.edu.et
For ammonium nickel sulfate hexahydrate, periodic ab-initio calculations based on DFT have been successfully used to investigate its stability, electronic properties, and vibrational spectra. nih.govresearchgate.net These first-principles calculations provide a detailed picture of the molecular vibrations of the ionic fragments ([Ni(H₂O)₆]²⁺, NH₄⁺, SO₄²⁻) and their orientation within the crystal. nih.govresearchgate.net The results from these calculations, including the prediction of electronic band structures and vibrational frequencies, show good correlation with experimental data, demonstrating the predictive power of this theoretical approach for complex ionic crystals like this compound. nih.govresearchgate.net
Advanced Research Applications and Functional Materials Development
Optical and Photonic Applications
Single crystals of nickel ammonium (B1175870) sulfate (B86663) hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O) exhibit distinct optical transmission characteristics, making them a valuable material for various photonic devices. These properties are primarily exploited in the ultraviolet (UV) spectrum.
Single crystals of nickel ammonium sulfate hexahydrate serve as highly effective materials for filtering UV light. researchgate.net Their primary advantage lies in a unique transmission spectrum characterized by high transparency to UV light in the 200 to 300 nanometer (nm) wavelength range, coupled with strong absorption of UV radiation at wavelengths greater than 350 nm. researchgate.net This creates a "solar-blind" bandpass, which is critical for devices that need to detect artificial UV sources without interference from natural sunlight.
The performance of this compound is often compared to nickel sulfate hexahydrate (NiSO₄·6H₂O), a traditional material for UV filters. While both exhibit similar optical transmission spectra, this compound demonstrates superior thermal stability. researchgate.net Research indicates that the dehydration temperature for ammonium nickel sulfate hexahydrate is above 96.06°C, a significant improvement over nickel sulfate hexahydrate, making it more suitable for applications involving elevated temperatures. researchgate.netresearchgate.net In an enclosed system, these crystals can remain stable at temperatures as high as 125°C. researchgate.net
The table below summarizes the key optical and thermal properties of this compound hexahydrate relevant to its use as a UV filter.
| Property | Value / Description | Source(s) |
| UV Transmission Band | High transmission between 200 nm and 300 nm | researchgate.net |
| UV Absorption Band | Strong absorption at wavelengths above 350 nm | researchgate.net |
| Dehydration Temperature | Above 96.06°C | researchgate.netresearchgate.net |
| Thermal Stability (Enclosed) | Stable up to 125°C | researchgate.net |
| Crystal System | Monoclinic | researchgate.netresearchgate.net |
Leveraging its distinct UV filtering capabilities, this compound is a crucial component in the development of optical sensors, particularly those designed to detect UV radiation. researchgate.netresearchgate.net These sensors are especially useful in "solar-blind" optical systems, which are engineered to identify artificial UV light sources, such as the exhaust from a missile's jet engine, against the backdrop of solar radiation. researchgate.net
A UV light sensor can be constructed using a this compound crystal to selectively pass the 200-300 nm wavelength light to the sensing electronics. researchgate.net The crystal's ability to block longer UV wavelengths prevents false positives from sunlight, enhancing the sensor's accuracy and reliability. The improved thermal stability of this compound also allows these sensors to operate effectively in demanding environments where high temperatures are common. researchgate.netresearchgate.net
While the family of materials to which this compound belongs, Tutton's salts, has been investigated for non-linear optical (NLO) applications, specific research data detailing the NLO properties—such as second-harmonic generation (SHG) or third-order optical susceptibility—of pure this compound ((NH₄)₂Ni(SO₄)₂·6H₂O) is limited in publicly available literature. General studies on related Tutton salts suggest potential for such properties, but dedicated experimental validation for this specific compound is not extensively documented. researchgate.net
Electrochemical Applications
This compound has a long history of use in electrochemical applications, particularly in the field of electroplating, where it serves as a reliable source of nickel ions for deposition.
Aqueous solutions of nickel and ammonium sulfates represent one of the earliest practical formulations for nickel electroplating, first developed by Böttger in 1843 and remaining in commercial use for approximately 70 years. researchgate.netmdpi.com A subsequent patent by Isaac Adams Jr. for a similar solution with a neutral pH made the process easier to control and led to its widespread commercial success. researchgate.net
This formulation, often referred to as a double salt bath, was valued for its ability to produce consistent and adherent nickel coatings. It is used to provide corrosion resistance, wear resistance, and for decorative purposes. researchgate.net In more advanced applications, baths containing nickel sulfate and an ammonium salt are used in processes for electrodepositing hard nickel plating, achieving hardness values in excess of 400 Vickers for engineering applications such as repairing worn machinery. researchgate.net
The fundamental process involves immersing the part to be plated (the cathode) into an electrolyte solution containing this compound. A nickel anode dissolves into the electrolyte, forming Ni²⁺ ions, which then travel through the solution and deposit onto the cathode, forming a thin layer of nickel. researchgate.net While largely superseded by the higher-speed Watts bath (containing nickel sulfate, nickel chloride, and boric acid) for many applications, the this compound bath remains relevant for specific and historical processes. mdpi.comgfschemicals.com
The table below outlines typical components of a hard nickel plating bath containing an ammonium salt.
| Component | Example Concentration (g/L) | Purpose | Source(s) |
| Nickel Sulfate | 120 | Primary source of Ni²⁺ ions | researchgate.net |
| Ammonium Sulfate | 20 | Provides ammonium ions, influences deposit properties | researchgate.net |
| Potassium Chloride | 8 | Increases conductivity | researchgate.net |
| pH Range | 5.4 - 6.1 | Controls deposit characteristics and efficiency | researchgate.net |
| Temperature | > 100°F (~38°C) | Affects plating rate and deposit quality | researchgate.net |
The formation of a nickel coating via electrodeposition is a complex process governed by nucleation and growth mechanisms. Research into the electrodeposition of nickel from ammoniacal solutions, including ammonium sulfate, reveals that the process is highly dependent on factors such as pH, deposition potential, and temperature. americanelements.com
The initial stage of deposition involves the formation of stable nuclei on the substrate surface. The mechanism of this nucleation can be categorized using theoretical models, such as the Scharifker and Hills model, which distinguishes between two primary modes:
Instantaneous Nucleation: All nucleation sites are activated simultaneously at the beginning of the electrodeposition process.
Progressive Nucleation: Nucleation sites are activated gradually over time during the deposition process.
Studies on nickel electrodeposition from ammonium sulfate solutions on vitreous carbon have shown that the process proceeds according to the progressive nucleation model. americanelements.com This indicates a gradual formation of nickel clusters on the substrate. The kinetics of the nickel reduction were found to be dependent on the concentration of nickel ions, while the electrochemical mechanisms were pH-dependent. americanelements.com Regardless of the specific bath (sulfate or chloride), the growth of the new phase is typically limited by the 3D-diffusion of ions to the electrode surface. researchgate.netcore.ac.uk At lower overpotentials, nucleation is generally a slow process. researchgate.net
Electroplating and Surface Modification Technologies
Electroless Plating Characteristics
In the field of surface finishing, this compound is a key constituent in electroless nickel (EN) plating baths. This process involves an autocatalytic chemical reaction to deposit a layer of nickel-phosphorus alloy onto a substrate without the use of electrical power. bonanomi.it The resulting coating is known for its uniform thickness, even on complex shapes, and provides significant corrosion and wear resistance. bonanomi.it
The role of ammonium ions, supplied by this compound or other ammonium salts, is crucial for controlling the plating process. The concentration of ammonium ions directly influences the permissible concentration of nickel ions and the operating temperature of the bath. google.com For instance, to achieve satisfactory deposits at higher temperatures, a higher molar ratio of ammonium ions to nickel ions is required. google.com Ammonium sulfate also functions as a buffering agent in the plating solution, helping to maintain a stable pH, which is critical for the reaction kinetics and the quality of the deposited layer. researchgate.net
A typical composition for an electroless nickel-phosphorus plating bath utilizing ammonium sulfate is detailed below.
Table 1: Example Composition of an Electroless Ni-P Plating Bath
| Chemical | Formula | Quantity (g/L) | Role |
|---|---|---|---|
| Nickel Sulfate | NiSO₄·6H₂O | 10 | Source of Nickel Ions |
| Sodium Citrate | Na₃C₆H₅O₇·H₂O | 15 | Complexing Agent |
| Ammonium Sulfate | (NH₄)₂SO₄ | 15 | Buffering Agent |
This table is based on data for a sodium hypophosphite bath used for plating on graphite powder. researchgate.net
Recovery of Nickel from Effluents
This compound plays a significant role in the hydrometallurgical recovery of nickel from industrial effluents and low-grade ores. One effective method involves precipitating nickel from ammoniacal solutions as the double salt, this compound. This process is sensitive to both pH and the concentration of ammonium sulfate in the solution. google.com
The solubility of this compound decreases significantly as the concentration of ammonium sulfate in the solution increases. For example, in a 5% ammonium sulfate solution, this compound is highly soluble, but its solubility drops to about 0.1 grams of nickel per liter when the ammonium sulfate concentration is increased to 20-25%. google.com The recovery process typically involves adjusting the pH of the nickel-containing solution. By adding sulfuric acid to an ammoniacal solution to reduce the pH to a range of approximately 3 to 7, nickel values can be precipitated as complex this compound crystals. google.com This method allows for the selective recovery of nickel, even from solutions containing other metals like copper and cobalt. google.com
An ammonium sulfate roasting-leaching process is another method used to extract valuable metals from low-grade ores. researchgate.net Research has shown that under optimal conditions—specifically, an ammonium sulfate-to-ore ratio of 0.8 g/g, a roasting temperature of 400°C, and a roasting time of 2 hours—significant recovery of nickel can be achieved. researchgate.net
Table 2: Metal Recovery from Low-Grade Nickel Ore via Ammonium Sulfate Roasting
| Metal | Leaching Recovery (%) |
|---|---|
| Nickel (Ni) | 83.48 |
| Copper (Cu) | 76.24 |
| Iron (Fe) | 56.43 |
Data reflects optimal conditions as determined by research on a specific low-grade nickel ore. researchgate.net
Energy Storage Systems
In the domain of energy storage, nickel-based materials are extensively investigated for use as electrodes in supercapacitors due to their high specific capacitance and electrochemical activity. mdpi.com this compound can serve as a precursor for the synthesis of these advanced electrode materials. For example, a novel ternary composite of ammonium nickel molybdate, nickel sulfide (B99878), and reduced graphene oxide (ANM-NiS-rGO) has been synthesized for high-performance electrodes. researchgate.net
While nickel foam is a popular substrate for developing supercapacitor electrodes due to its high conductivity and porous structure, the active materials deposited on it are key to performance. mdpi.com Materials such as NiMoO₄ nanorods, grown on nickel foam via hydrothermal methods, exhibit high specific capacitances. researchgate.net The synthesis of such materials often involves nickel salts like nickel sulfate, and the presence of ammonium sources can influence the morphology and properties of the final product. The use of this compound as a single-source precursor can provide both the nickel and ammonium ions needed for the synthesis of complex structures like ammonium nickel molybdate. researchgate.net
Table 3: Performance of NiMoO₄ Nanorod Supercapacitor Electrode
| Current Density (A/g) | Specific Capacitance (F/g) |
|---|---|
| 1 | 3412 |
| 4 | 2490 |
| 7 | 1740 |
Performance data for NiMoO₄ nanorods grown on nickel foam in a KOH electrolyte. researchgate.net
Electrocatalysis and Water Splitting
Nickel-based materials are recognized as efficient and cost-effective electrocatalysts for water splitting—the process of generating hydrogen and oxygen from water. mdpi.com this compound can be used in the electrolytic bath for the synthesis of these electrocatalytic coatings. Research on nickel and nickel-copper coatings synthesized from ammonium-sulfosalicylic electrolytes has demonstrated their effectiveness in both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). researchgate.net
These materials exhibit improved performance, requiring lower overpotentials to drive the water splitting reactions. For instance, nickel coatings from these baths required an overpotential of -120 mV for HER and 320 mV for OER at a current density of 10 mA/cm². researchgate.net The presence of ammonium ions in the synthesis electrolyte plays a role in the formation and performance of the resulting electrocatalyst. Furthermore, nickel sulfide (NiS) nanocrystals, which can be synthesized from nickel salt precursors, have shown high electrocatalytic activity for hydrogen evolution. rsc.org The metallic nature of NiS is considered a key factor in its enhanced performance in electrochemical and photoelectrochemical water splitting. rsc.org
Catalysis
This compound is a versatile precursor for synthesizing both heterogeneous and homogeneous nickel catalysts, which are vital in many industrial chemical processes. researchgate.net
In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. This compound can be used to prepare supported nickel catalysts. This is often achieved through methods like deposition-precipitation, where a solution of the nickel salt is used to impregnate a solid support material (e.g., silica (B1680970), alumina). acs.org Subsequent thermal treatment (calcination and/or reduction) converts the precursor into finely dispersed nickel or nickel oxide nanoparticles on the support surface. acs.org These supported catalysts are used in a wide range of reactions, including hydrogenation.
In homogeneous catalysis , the catalyst is in the same phase as the reactants, usually dissolved in a solvent. This compound can be a starting material for the synthesis of complex organometallic nickel compounds that act as homogeneous catalysts. mdpi.com For example, nickel(II) complexes have been synthesized and used as catalyst precursors for the selective hydrogenation of furfural to furfuryl alcohol. mdpi.com
The choice of the nickel precursor can influence the properties of the final catalyst, including particle size, distribution on the support, and ultimately, its activity and selectivity. researchgate.net
Role in Organic Synthesis (e.g., Schiff Base Synthesis)
This compound has demonstrated its efficacy as a catalyst in organic synthesis, particularly in the formation of Schiff bases. Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond. They are valuable intermediates in the synthesis of various biologically active compounds, ligands, and dyes.
Recent research has highlighted the use of this compound (referred to as Ammonium Nickel Sulfate or ANS in some literature) as an efficient and environmentally friendly catalyst for the synthesis of Schiff bases. matec-conferences.orgsensor-jlu.com In a notable study, a rapid and facile method for synthesizing a series of Schiff bases was developed using this compound as the catalyst. matec-conferences.orgsensor-jlu.com The reaction proceeds by condensing various benzaldehydes with anilines in a green solvent system of methanol and water. matec-conferences.orgsensor-jlu.com
This catalytic method offers several advantages:
High Yields: The reactions consistently produce good to excellent yields of the desired Schiff base products. matec-conferences.orgsensor-jlu.com
Rapid Reaction Times: The formation of the product is often observed within seconds as a precipitate. sensor-jlu.com
Mild and Environmentally Benign Conditions: The use of a methanol-water solvent system aligns with the principles of green chemistry. matec-conferences.orgsensor-jlu.com
Selectivity: The catalyst has shown selectivity for the reaction of benzaldehydes, while other ketones like acetophenone did not yield the corresponding Schiff base under the same conditions. matec-conferences.orgsensor-jlu.com
The catalytic activity of this compound in this context is attributed to the Lewis acidic nature of the Ni(II) ion, which activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine.
Table 1: Synthesis of Schiff Bases Catalyzed by this compound
| Aniline Derivative | Benzaldehyde Derivative | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Benzaldehyde | N-Benzylideneaniline | 95 | sensor-jlu.com |
| 4-Chloroaniline | Benzaldehyde | N-Benzylidene-4-chloroaniline | 92 | sensor-jlu.com |
| 4-Methoxyaniline | Benzaldehyde | N-Benzylidene-4-methoxyaniline | 96 | sensor-jlu.com |
| Aniline | 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)aniline | 94 | sensor-jlu.com |
Catalytic Properties in Hydrogenation and Reforming Reactions
While direct catalytic use of this compound in large-scale industrial hydrogenation and reforming is not extensively documented, its role as a precursor to catalytically active nickel species is significant. Nickel-based catalysts are widely employed in these reactions due to their high activity and cost-effectiveness compared to precious metal catalysts.
Hydrogenation Reactions:
In the context of hydrogenation, this compound can serve as a starting material for the production of finely divided nickel powder, a crucial component of many hydrogenation catalysts. One established method involves the hydrogen reduction of a dilute solution of this compound to produce initial "seed" powder. This seed powder, with a particle size of about 0.01 mm, is then used in subsequent reduction batches to produce larger nickel powder particles (0.1 to 0.2 mm) for catalytic applications.
Metallic nickel catalysts are highly active for a variety of hydrogenation reactions due to their intrinsic ability to activate molecular hydrogen. However, they can sometimes suffer from low selectivity. To address this, nickel is often alloyed with other metals, which can modify its geometric and electronic structure, leading to improved activity, selectivity, and durability. While this compound is not the direct catalyst, its role as a precursor to the active nickel component is a critical step in the catalyst manufacturing process.
Reforming Reactions:
Nickel-based catalysts are the cornerstone of industrial steam reforming of methane, a primary process for producing synthesis gas (syngas), a mixture of hydrogen and carbon monoxide. These catalysts are also investigated for dry reforming of methane with carbon dioxide. Although this compound is not directly used as the reforming catalyst, it can be a precursor in the preparation of supported nickel catalysts. The performance of these catalysts is highly dependent on the nickel particle size, its dispersion on the support material, and the interaction between the nickel and the support. The preparation method, which can involve the impregnation of a support with a nickel salt solution, is crucial in determining these properties.
Sensor Technologies
Ammonia (B1221849) Gas Sensing Materials
While this compound itself is not typically the primary sensing material, its constituent components, particularly nickel ions, play a role in the development of ammonia gas sensors. Research has shown that nickel compounds, often in the form of nickel oxide (NiO) or integrated into composite materials, exhibit promising ammonia sensing capabilities.
One area of investigation involves the use of nickel sulfate, a component of this compound, in conjunction with reduced graphene oxide (rGO) for ammonia detection. matec-conferences.orgresearchgate.net In these sensors, a film of nickel sulfate-doped rGO is deposited onto an electrode. matec-conferences.org Upon exposure to ammonia vapor, the electrical resistance of the film changes, providing a measurable signal. matec-conferences.orgresearchgate.net The sensing mechanism is believed to involve the adsorption of ammonia molecules onto the surface of the sensing material, leading to charge transfer and a change in the material's conductivity. matec-conferences.org It has been suggested that ammonia may be adsorbed in the form of ammonium ions. matec-conferences.orgresearchgate.net
Furthermore, this compound can serve as a precursor for synthesizing nickel oxide nanoparticles, which are known to be effective materials for gas sensing. nipngr.orgrsc.org The decomposition of nickel salts at elevated temperatures can yield NiO. matec-conferences.org These NiO nanoparticles, when incorporated into a sensor, can detect ammonia and other gases. The sensing properties of NiO are attributed to the change in its electrical resistance upon the adsorption and reaction of gas molecules on its surface.
Table 2: Performance of a Nickel Sulfate/rGO-based Ammonia Sensor
| Parameter | Value | Reference |
|---|---|---|
| Sensing Material | Nickel Sulfate doped Reduced Graphene Oxide (NiSO₄/rGO) | matec-conferences.orgresearchgate.net |
| Target Gas | Ammonia (NH₃) | matec-conferences.orgresearchgate.net |
| Response (Resistance Change) | ~43% increase upon 10 min exposure | matec-conferences.orgresearchgate.net |
| Sensing Mechanism | Change in electrical resistance upon gas adsorption | matec-conferences.org |
Environmental Applications
Hydrometallurgical Extraction of Nickel
This compound plays a significant role in the hydrometallurgical extraction and refining of nickel from various sources, including low-grade ores and industrial wastes. Hydrometallurgy involves the use of aqueous solutions to extract and purify metals.
In some processes, ammonium sulfate is used as a lixiviant (leaching agent) in combination with roasting to convert nickel compounds in ores into water-soluble forms. The subsequent leaching process brings the nickel into an ammoniacal ammonium sulfate solution. From these solutions, nickel can be recovered through various methods, including precipitation.
One method for nickel recovery involves the precipitation of this compound itself. By adjusting the pH of the nickel-containing ammoniacal solution, typically by adding sulfuric acid, the solubility of this compound decreases, leading to its precipitation. For instance, the bulk of nickel values can be precipitated as this compound by reducing the pH from around 7 to 6.2. This process allows for the separation of nickel from other metals that may be present in the leach solution.
Phytomining, or agromining, is an emerging environmental technology that uses hyperaccumulator plants to extract metals from soils. In the context of nickel phytomining, a process has been developed to produce high-purity this compound hexahydrate from the biomass of these plants. After ashing the plant material, nickel is leached using sulfuric acid. The resulting leachate is then processed to crystallize this compound.
Ion Exchange for Metal Removal from Solutions
Ion exchange is a powerful technique for the removal and recovery of metal ions from aqueous solutions, including industrial wastewater and hydrometallurgical process streams. In processes involving ammoniacal ammonium sulfate solutions, ion exchange resins can be used to selectively remove nickel.
Chelating ion exchange resins are particularly effective for this purpose. These resins contain functional groups that form strong complexes with metal ions like nickel. In a solution containing nickel in an ammoniacal ammonium sulfate medium, the nickel can exist as various ammine complexes. The ion exchange process involves the capture of these nickel species by the resin, with the resin releasing other ions (such as sodium or hydrogen ions) into the solution to maintain charge neutrality.
The presence of ammonium sulfate in the solution can influence the efficiency of the ion exchange process. High concentrations of ammonium sulfate can be beneficial as the competition for exchange sites from hydrogen ions is reduced at near-neutral pH, and the selectivity of the resin for nickel ions over ammonium ions is typically high. This allows for the effective removal of nickel from solutions with a high background salt concentration, which is common in hydrometallurgical circuits.
Coordination Chemistry in Materials Science
This compound, (NH₄)₂Ni(SO₄)₂·6H₂O, serves as a crucial precursor in coordination chemistry for the development of advanced functional materials. Its utility stems from its role as a reliable and convenient source of nickel(II) ions (Ni²⁺), which are central to the construction of diverse coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). The ancillary ions, sulfate (SO₄²⁻) and ammonium (NH₄⁺), also play significant roles in the assembly and stabilization of the final supramolecular structures.
In its crystalline form, this compound features a monoclinic structure where the Ni²⁺ ion is in an octahedral coordination environment, bonded to oxygen atoms from water molecules and sulfate anions. laboratorynotes.comnih.gov The ammonium ions help to balance the charge and stabilize the crystal lattice through hydrogen bonding. laboratorynotes.com This inherent coordination environment makes it an excellent starting point for designing more complex materials where these ligands can be systematically replaced or incorporated into extended networks.
A primary application in materials science is the use of Ni²⁺ ions derived from precursors like this compound to synthesize coordination polymers. In these materials, metal ions are linked by organic or inorganic bridging ligands to form one-, two-, or three-dimensional networks. The sulfate anion itself can act as a bridging ligand. Research has demonstrated the formation of one-dimensional coordination polymers where Ni(II) centers are bridged by sulfate anions. iucr.org In these structures, the Ni(II) ion typically maintains an octahedral coordination geometry, with equatorial positions occupied by a macrocyclic ligand and the axial positions occupied by oxygen atoms from the bridging sulfate anions. nih.gov This bridging leads to the formation of polymeric chains with specific magnetic and electronic properties dependent on the Ni-Ni distance and the nature of the bridging ligand.
The development of Metal-Organic Frameworks (MOFs) is another significant area where nickel-based compounds are employed. nih.gov MOFs are a class of crystalline porous materials constructed from metal nodes (like Ni²⁺) and organic linker molecules. youtube.com These materials are notable for their exceptionally high surface areas, tunable pore sizes, and tailorable structures, making them suitable for applications in gas storage, separation, catalysis, and energy storage. nih.govrsc.org Nickel-based MOFs, synthesized using nickel salts as precursors, have shown promise as high-performance electrode materials for supercapacitors. rsc.orgresearchgate.net The porous structure provides efficient pathways for electrolyte ion transport and a large surface area for electrochemical reactions.
Detailed Research Findings
Research into nickel-based coordination polymers has provided detailed insights into their structure and properties. For instance, in a study of coordination polymers formed from Ni(II) macrocyclic cations and sulfate anions, the sulfate ligand was found to bridge the nickel centers, creating distinct chain-like structures. nih.goviucr.org The precise geometry and the distance between the metal ions are dictated by the coordination of the sulfate group.
| Parameter | Value (Compound I) | Value (Compound II) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Ni(II) Coordination | trans-NiN₄O₂ (distorted octahedral) | trans-NiN₄O₂ (distorted octahedral) |
| Ni-O (axial) Bond Length | 2.133 Å | 2.145 Å |
| Ni···Ni distance in chain | 6.5121(6) Å | 6.0649(3) Å |
| Bridging Ligand | Sulfate (SO₄²⁻) | Sulfate (SO₄²⁻) |
This interactive table summarizes crystallographic data for two distinct nickel(II)-sulfate coordination polymers, highlighting how subtle changes in the crystal packing and ligand orientation can influence key structural parameters like the metal-to-metal distance. Data sourced from nih.gov.
In the realm of functional materials, a nanorod-based nickel-MOF synthesized using a nickel source and trimesic acid as the organic ligand has demonstrated exceptional performance as a supercapacitor electrode. rsc.org The material's high specific surface area and porous nature are crucial for its electrochemical properties.
| Property | Value |
| Morphology | Porous Nanorods |
| Specific Surface Area | 398.4 m²/g |
| Electrolyte | 2 M KOH |
| Specific Capacitance | 1956.3 F/g (at 5 mA/cm²) |
| Capacitance Retention | 81.13% after 3000 cycles |
| Energy Density (HSC) | 98.15 Wh/kg |
| Power Density (HSC) | 1253.47 W/kg |
This interactive table presents the key performance metrics of a nickel-based Metal-Organic Framework (Ni-MOF) designed for supercapacitor applications. The data underscores the material's high capacity for energy storage and its stability over numerous charge-discharge cycles. HSC refers to a hybrid supercapacitor device. Data sourced from rsc.org.
Future Research Directions
Development of Novel Synthesis Routes
While the traditional synthesis of nickel ammonium (B1175870) sulfate (B86663) via the crystallization of a mixed aqueous solution of nickel sulfate and ammonium sulfate is well-established, future research is increasingly focused on developing more sustainable and economically viable production methods. laboratorynotes.comyoutube.com Key areas of exploration include the utilization of secondary resources and the implementation of green chemistry principles.
Key Research Thrusts:
Phytomining (Agromining): A significant area of development is the synthesis of nickel ammonium sulfate from the biomass of hyperaccumulator plants. researchgate.net Species like Alyssum murale can extract nickel from metal-rich soils; the harvested biomass is then ashed to create a "bio-ore." researchgate.netresearchgate.net Nickel is subsequently leached from this ash and purified to produce high-purity this compound hexahydrate. researchgate.net This "agromining" approach not only provides a renewable route to the salt but also contributes to the phytoremediation of contaminated land. researchgate.net Research is focused on optimizing the agronomic practices to enhance biomass yield and improving the hydrometallurgical processes to maximize purity and efficiency. researchgate.netresearchgate.net
Valorization of Industrial Wastes: Another promising direction is the recovery of nickel from industrial waste streams. Methods are being developed to produce this compound from spent chemical nickel plating solutions. google.com This approach addresses environmental concerns associated with toxic waste disposal while recovering valuable nickel. google.com The process typically involves adjusting the concentration of ammonium and sulfate ions in the spent solution to induce the crystallization of this compound, thereby extracting over 99% of the nickel. google.com
Advanced Crystallization Techniques: Research into the crystallization process itself is also crucial. Studies on the effects of impurities, such as excess ammonium ions, on the crystal growth, yield, and structure of nickel sulfate salts provide fundamental insights. nih.gov At high concentrations, ammonium ions can incorporate into the crystal lattice to form the double salt, a finding that can be leveraged to control the synthesis process. nih.gov Future work may explore techniques like sonocrystallization or the use of specific additives to control crystal size and morphology for specialized applications.
A comparison of a novel phytomining route with a waste valorization method is detailed in the table below.
| Synthesis Route | Nickel Source | Key Process Steps | Potential Advantages | Research Focus |
|---|---|---|---|---|
| Phytomining (Agromining) | Biomass of hyperaccumulator plants (e.g., Alyssum murale) | Ashing of biomass, acid leaching of ash, neutralization, purification, and crystallization. researchgate.net | Sustainable, renewable, contributes to soil remediation. researchgate.net | Optimizing plant cultivation, improving leaching and purification efficiency. researchgate.net |
| Waste Valorization | Spent chemical nickel plating solutions | Adjustment of ammonium and sulfate concentrations, controlled crystallization. google.com | Reduces industrial waste, recovers valuable metal, cost-effective. google.com | Adapting the process for various waste stream compositions, maximizing product purity. |
Exploration of New Application Domains
The primary applications of this compound are in electroplating and as a laboratory reagent. chemiis.comnih.gov However, ongoing research aims to expand its utility into new high-technology domains, driven by the compound's specific chemical properties.
Potential Future Applications:
Energy Storage: The demand for advanced energy storage solutions has spurred research into nickel-based materials for batteries and supercapacitors. While not directly used in its sulfate form, this compound serves as a high-purity precursor for synthesizing nickel compounds, such as nickel sulfide (B99878), which have shown promise as battery-type electrodes for hybrid supercapacitors. researchgate.net Future work could focus on developing direct, cost-effective conversion processes from this compound to these active electrode materials.
Specialized Catalysis: As a precursor, this compound is used to prepare nickel catalysts for processes like hydrogenation. chemiis.com Research is moving towards the synthesis of nanostructured nickel catalysts with controlled size and shape for enhanced activity and selectivity. mdpi.comresearchgate.net The double salt can provide a well-defined and consistent source of nickel ions for these advanced synthesis methods, such as solvothermal or microemulsion techniques. mdpi.com
Advanced Materials: The compound is a member of the Tutton's salt family, a class of isomorphous compounds. researchgate.net This allows for the growth of mixed crystals where nickel is partially substituted by other divalent metals like cobalt or manganese. researchgate.net Such mixed-metal crystals could exhibit unique magnetic, optical, or electronic properties, opening up applications in sensors or data storage. Research into the controlled synthesis and characterization of these doped or mixed-metal ammonium sulfate crystals is a promising frontier. researchgate.net
Advanced Computational Modeling for Property Prediction
Computational chemistry and materials science offer powerful tools to accelerate the discovery and optimization of materials, and this compound is no exception. Advanced modeling can provide deep insights into the compound's behavior at the atomic level, guiding experimental efforts.
Areas for Computational Investigation:
Electronic Structure and Property Prediction: First-principles calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the electronic band structure, optical properties, and magnetic behavior of this compound. researchgate.net Such models can elucidate the origin of its characteristic green color, arising from d-d electronic transitions in the Ni²⁺ ion, and predict how these properties would change with pressure, temperature, or the incorporation of dopant ions. laboratorynotes.com
Thermodynamic Modeling: Thermodynamic models are crucial for optimizing synthesis and separation processes. researchgate.net For instance, modeling the thermodynamics of Ni(II)/Co(II) sulfate double salts has shown that nickel is less soluble than cobalt, a property that can be exploited for their separation. researchgate.net Extending these models to more complex multi-component systems can help design efficient processes for recovering this compound from leachates or industrial solutions.
Molecular Dynamics Simulations: Simulating the behavior of this compound in aqueous solutions can provide insights into dissolution, nucleation, and crystal growth mechanisms. These simulations can help understand the role of the hydration sphere around the nickel ion and the interactions between the ions in solution, which are critical for controlling crystallization outcomes.
A summary of computational approaches and their potential impact is provided below.
| Modeling Technique | Properties Predicted | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, band gap, optical spectra, magnetic properties. researchgate.net | Guiding the design of new materials with tailored optical or magnetic functionalities. |
| Thermodynamic Modeling | Solubility, phase diagrams, separation efficiency. researchgate.net | Optimizing synthesis and purification processes, especially from complex mixtures. |
| Molecular Dynamics (MD) | Ion solvation, diffusion, nucleation and crystal growth mechanisms. | Providing atomic-level insights to control crystallization and product morphology. |
Integration into Multifunctional Material Systems
A key direction for future materials research is the creation of multifunctional systems where different components work synergistically. Integrating this compound, either directly or as a precursor, into composite materials could lead to novel functionalities.
Research Opportunities:
Precursor for Composite Materials: this compound can serve as a precursor for depositing nickel or nickel compounds onto various substrates. For example, it can be used in chemical reduction processes to create nickel-coated composite materials. researchgate.net Future research could explore its use in creating nickel-coated fibers or particles for applications requiring enhanced conductivity, magnetic shielding, or catalytic activity within a polymer or ceramic matrix.
Formation of Mixed-Crystal Systems: As a Tutton's salt, this compound can form solid solutions with other analogous salts, such as those containing cobalt, magnesium, or zinc. researchgate.netcrystalls.info This allows for the creation of single-crystal materials with continuously tunable properties. By carefully controlling the composition, researchers can fine-tune the material's lattice parameters, thermal stability, and optical properties, leading to applications in specialized optics or electronics.
Component in Hybrid Materials: There is potential to incorporate this compound into hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) or coordination polymers. The compound could act as a source of nickel nodes or as a guest molecule within the pores of a framework, potentially imparting catalytic or sensing capabilities to the hybrid system.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing nickel ammonium sulfate in laboratory settings?
this compound is typically synthesized by reacting nickel carbonate or nickel oxide with ammonium sulfate in aqueous acidic conditions. Characterization involves techniques such as X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and thermogravimetric analysis (TGA) to assess thermal stability . For purity verification, ion chromatography (e.g., sulfate ion quantification) and UV-Vis spectroscopy are employed to detect impurities like residual nickel chloride or ammonium nitrate .
Q. What experimental models are used to evaluate the toxicity of this compound in environmental health studies?
Epidemiological studies often use time-series analyses of PM2.5 constituents to correlate nickel exposure with health outcomes (e.g., cardiovascular/respiratory hospitalizations). For example, Medicare population data (>330,000 individuals) combined with X-ray fluorescence analysis of PM2.5 filters have been utilized to quantify nickel exposure levels (mean: 0.003 μg/m³) and adjust for covariates like black carbon . In vitro assays, such as enzyme inhibition studies, are also employed to assess mechanisms like oxidative stress induction .
Advanced Research Questions
Q. How do sulfate anions in this compound influence the thermal stability of nitrate-based compounds like ammonium nitrate?
Studies using TGA-DSC coupled with mass spectrometry show that sulfate anions from this compound can act as stabilizers or catalysts depending on the system. For instance, mixtures of ammonium nitrate and ammonium sulfate exhibit higher thermal stability (decomposition onset >200°C) compared to nitrate alone, while transition metal sulfates (e.g., Mn, Fe) accelerate decomposition due to redox reactions . Key parameters include the sulfate-to-nitrate molar ratio and the choice of cation (Ni²⁺ vs. NH₄⁺), which affect lattice energy and decomposition pathways .
Q. How can researchers address data limitations in source apportionment studies involving this compound?
Source apportionment in air quality studies often faces challenges like censored data (concentrations below detection limits) and missing constituents (e.g., ammonium sulfate). Model-based approaches, such as Bayesian imputation, are used to handle censored data, while multivariate regression accounts for covarying pollutants (e.g., black carbon, sulfur). For example, a study in New York City used 30 PM2.5 constituents and trimmed mean imputation to isolate secondary sulfate sources (contributing 15–20% to total PM2.5) .
Q. What strategies optimize the use of this compound in microbially induced calcium carbonate precipitation (MICP) for biocementation?
In MICP, this compound acts as a trace nutrient for ureolytic bacteria (e.g., Sporosarcina pasteurii). Response surface methodology (RSM) identifies optimal conditions: 0.5–1.0 mM Ni²⁺ enhances enzyme activity, while excess ammonium sulfate (>20 g/L) inhibits urea hydrolysis. Critical factors include urea concentration (1.5–2.0 M), calcium chloride (0.5–1.0 M), and temperature (25–30°C), with nickel ions stabilizing urease structure .
Data Contradictions and Mitigation
Q. How do conflicting results in this compound’s role as a stabilizer vs. catalyst in thermal decomposition arise?
Discrepancies stem from differences in experimental design:
- Stabilizing effect : Observed in ammonium nitrate systems due to sulfate-induced lattice stabilization .
- Catalytic effect : Occurs in systems with transition metals (e.g., Fe³⁺), where sulfate facilitates electron transfer, lowering activation energy . Researchers must report detailed conditions (heating rate, atmosphere, particle size) and validate findings with kinetic models (e.g., Friedman method).
Methodological Best Practices
Q. What analytical techniques are recommended for detecting trace impurities in this compound?
- Ion chromatography : Quantifies sulfate (detection limit: 0.1 ppm) and ammonium ions .
- ICP-OES : Detects heavy metal impurities (e.g., Pb, Cd) at <1 ppb .
- FTIR spectroscopy : Identifies organic contaminants (e.g., residual solvents) via functional group analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
